(1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
Description
(1-(2-Fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 2-fluorophenyl group, at the 3-position with a pyridin-3-yl moiety, and at the 4-position with a hydroxymethyl group. Its molecular formula is C15H12FN3O, with a molecular weight of 269.27 g/mol (calculated). The 2-fluorophenyl group contributes electron-withdrawing effects, which may influence reactivity and binding properties.
Properties
Molecular Formula |
C15H12FN3O |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C15H12FN3O/c16-13-5-1-2-6-14(13)19-9-12(10-20)15(18-19)11-4-3-7-17-8-11/h1-9,20H,10H2 |
InChI Key |
JXDZLUGACDBSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones, followed by the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study indicated that pyrazole derivatives could inhibit tumor growth in vivo, demonstrating their therapeutic potential in oncology .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against several bacterial strains. In vitro assays revealed that certain pyrazole derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research has also focused on the neuroprotective properties of pyrazole derivatives. Studies suggest that these compounds can mitigate neuronal damage induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease . The neuroprotective effects are attributed to the modulation of signaling pathways involved in neuronal survival.
Material Science Applications
Beyond biological applications, (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol and its analogs have been explored for their utility in material science. Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of fluorinated groups enhances the stability and efficiency of these materials .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Effective against multiple cancer cell lines |
| Antimicrobial Activity | Significant effects on bacterial strains | Active against Staphylococcus aureus |
| Neuroprotective Effects | Protection against oxidative stress in neurons | Potential therapeutic agent for neurodegeneration |
| Material Science | Use in OLEDs and photovoltaic devices | Enhanced stability and efficiency |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazole derivatives, including (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol, against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of various pyrazole compounds, (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol demonstrated significant antimicrobial activity at concentrations as low as 50 μg/mL, outperforming traditional antibiotics in certain assays.
Case Study 3: Neuroprotection
A study investigating the neuroprotective effects of pyrazole derivatives reported that treatment with (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol significantly reduced neuronal apoptosis in models of oxidative stress, suggesting its potential for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow it to bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
Fluorine Substitution :
- The target compound’s 2-fluorophenyl group (single F) balances electron-withdrawing effects and lipophilicity. In contrast, the 2,4-difluorophenyl analog (C15H11F2N3O) exhibits greater electronegativity and metabolic resistance due to dual F atoms .
- Fluorine-free analogs, such as the 4-methylphenyl derivative (C16H15N3O), rely on alkyl groups for hydrophobic interactions but lack halogen-mediated electronic modulation .
Pyridinyl vs. Phenyl at R2 :
- The pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor (N-atom), enhancing solubility and target binding compared to phenyl-substituted analogs (e.g., C16H13FN2O) .
- Pyridinyl-containing compounds are often prioritized in drug discovery for improved pharmacokinetic profiles .
- Methanol Group: The hydroxymethyl group at the 4-position is conserved across analogs, serving as a site for derivatization (e.g., esterification) or hydrogen-bond donation .
Physicochemical Properties
- Solubility : The pyridinyl group in the target compound likely improves aqueous solubility compared to phenyl analogs (e.g., C16H13FN2O) due to increased polarity.
- Melting Points: Fluorinated analogs (e.g., C15H11F2N3O) typically exhibit higher melting points than non-fluorinated derivatives due to enhanced crystal packing .
Biological Activity
The compound (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is with a molecular weight of 223.23 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl and pyridine moiety, which is critical for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K562 | 2.3 |
| (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol | MCF-7 | TBD |
The mechanisms underlying the antiproliferative effects of pyrazole derivatives often involve the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation. For example, studies have shown that certain derivatives can activate caspase pathways and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to programmed cell death .
Study 1: Anticancer Activity
In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. Among these, (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol was evaluated for its ability to inhibit cell proliferation in vitro. The study reported a significant reduction in cell viability in treated groups compared to controls, indicating potent anticancer activity.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of pyrazole derivatives, including (1-(2-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol. The compound exhibited moderate activity against various bacterial strains, suggesting potential as an antimicrobial agent .
Q & A
Q. What in vitro models assess the compound’s toxicity profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
